{4-[2-(2-amino-3-methylbutanamido)-5-(carbamoylamino)pentanamido]phenyl}methyl N-{1-[(1-{[1-(2-{2-[(1-hydroxy-1-phenylpropan-2-yl)carbamoyl]-1-methoxy-2-methylethyl}pyrrolidin-1-yl)-3-methoxy-5-methyl-1-oxoheptan-4-yl](methyl)carbamoyl}-2-methylpropyl)carbamoyl]-2-methylpropyl}-N-methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Valine-Citrulline-p-Aminobenzylcarbamate-Monomethyl Auristatin E (Val-Cit-PAB-MMAE) is a compound used in the development of antibody-drug conjugates (ADCs). This compound consists of a peptide linker (Valine-Citrulline), a self-immolative spacer (p-Aminobenzylcarbamate), and a potent cytotoxic agent (Monomethyl Auristatin E). Val-Cit-PAB-MMAE is designed to selectively target and kill cancer cells while minimizing damage to healthy cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Val-Cit-PAB-MMAE involves several steps:
Synthesis of the Peptide Linker: The Valine-Citrulline dipeptide is synthesized using standard solid-phase peptide synthesis techniques.
Attachment of the Self-Immolative Spacer: The p-Aminobenzylcarbamate spacer is attached to the Valine-Citrulline dipeptide through a carbamate linkage.
Conjugation with Monomethyl Auristatin E: The Monomethyl Auristatin E is conjugated to the peptide-spacer complex via a stable amide bond
Industrial Production Methods
Industrial production of Val-Cit-PAB-MMAE involves large-scale solid-phase peptide synthesis for the peptide linker, followed by solution-phase chemistry for the attachment of the self-immolative spacer and the cytotoxic agent. The process is optimized for high yield and purity, ensuring the compound’s stability and efficacy .
Analyse Des Réactions Chimiques
Types of Reactions
Val-Cit-PAB-MMAE undergoes several types of chemical reactions:
Cleavage by Proteases: The Valine-Citrulline linker is cleaved by cathepsin B and related enzymes in the lysosomes of cancer cells.
Self-Immolative Degradation: Upon cleavage of the peptide linker, the p-Aminobenzylcarbamate spacer undergoes self-immolative degradation, releasing Monomethyl Auristatin E.
Common Reagents and Conditions
Proteases: Cathepsin B and related enzymes.
Reaction Conditions: Lysosomal pH and enzymatic environment.
Major Products Formed
Monomethyl Auristatin E: Released upon cleavage of the peptide linker and self-immolative degradation of the spacer.
Applications De Recherche Scientifique
Val-Cit-PAB-MMAE has a wide range of scientific research applications:
Mécanisme D'action
Val-Cit-PAB-MMAE exerts its effects through a multi-step mechanism:
Targeting: The antibody portion of the ADC selectively binds to a specific antigen on the surface of cancer cells.
Internalization: The ADC is internalized into the cancer cell via endocytosis.
Cleavage: The Valine-Citrulline linker is cleaved by cathepsin B in the lysosome.
Cytotoxicity: Monomethyl Auristatin E inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.
Comparaison Avec Des Composés Similaires
Val-Cit-PAB-MMAE is compared with other similar compounds used in ADCs:
Maytansinoids: Another class of cytotoxic agents used in ADCs, but with different mechanisms of action.
Duocarmycins: Cytotoxic agents that bind to DNA and cause cell death, used in some ADCs.
Val-Cit-PAB-MMAE is unique due to its specific peptide linker and self-immolative spacer, which provide controlled release of the cytotoxic agent within cancer cells .
Propriétés
Formule moléculaire |
C58H94N10O12 |
---|---|
Poids moléculaire |
1123.4 g/mol |
Nom IUPAC |
[4-[[2-[(2-amino-3-methylbutanoyl)amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[1-[[1-[[1-[2-[3-[(1-hydroxy-1-phenylpropan-2-yl)amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C58H94N10O12/c1-15-36(8)49(44(78-13)31-45(69)68-30-20-24-43(68)51(79-14)37(9)52(71)62-38(10)50(70)40-21-17-16-18-22-40)66(11)56(75)47(34(4)5)65-55(74)48(35(6)7)67(12)58(77)80-32-39-25-27-41(28-26-39)63-53(72)42(23-19-29-61-57(60)76)64-54(73)46(59)33(2)3/h16-18,21-22,25-28,33-38,42-44,46-51,70H,15,19-20,23-24,29-32,59H2,1-14H3,(H,62,71)(H,63,72)(H,64,73)(H,65,74)(H3,60,61,76) |
Clé InChI |
WZEAGSMYTVSXQA-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.